5-Bromobenzene-1,3-diamine
Overview
Description
5-Bromobenzene-1,3-diamine is a benzene derivative that is part of a broader class of compounds with potential applications in various fields, including materials science and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into the properties and synthesis of related bromobenzene compounds, which can be extrapolated to understand the characteristics of this compound.
Synthesis Analysis
The synthesis of bromobenzene derivatives can be achieved through different methods. For instance, the Schiemann reaction is a common method used to synthesize halogenated benzene derivatives, as demonstrated in the synthesis of 1-bromo-2,4-difluorobenzene . This method is known for its high yield and low cost, which could potentially be applied to the synthesis of this compound. Additionally, the synthesis of complex bromobenzene derivatives, such as 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, involves careful consideration of reaction conditions to optimize yield .
Molecular Structure Analysis
The molecular structure of bromobenzene derivatives is characterized by the presence of bromine atoms on the benzene ring, which can significantly influence the physical and chemical properties of the compound. For example, the presence of bromine atoms can lead to π-stacking interactions in the solid state, as observed in 1,4-dibromo-2,3,5,6-tetramethylbenzene . Such interactions are likely to be present in this compound as well, affecting its structural properties.
Chemical Reactions Analysis
Bromobenzene derivatives are reactive intermediates that can undergo various chemical reactions. The bromine atoms make these compounds suitable for further functionalization through nucleophilic substitution reactions. The preparation of phthalocyanines with eight benzylchalcogeno substituents from dibromobenzene derivatives demonstrates the reactivity of bromine substituents in constructing complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromobenzene derivatives are influenced by the substituents on the benzene ring. The solid-state properties, such as phase transition behavior and dynamic properties, can be temperature-dependent, as seen in the case of 1,4-dibromo-2,3,5,6-tetramethylbenzene, which undergoes an order-disorder phase transition . These properties are crucial for the application of these materials in devices that operate under varying temperature conditions. The electrochemical properties of bromobenzene derivatives are also of interest, as they can be tailored for specific applications, such as in the construction of phthalocyanine derivatives with unique absorption characteristics .
Scientific Research Applications
1. Palladium-mediated Arylation
5-Bromobenzene-1,3-diamine is used in palladium-mediated N-arylation of heterocyclic diamines. This process involves chemoselective reactions where bromobenzene derivatives undergo arylation. The selectivity and efficiency of the reaction can be influenced by various ligands and conditions. Such reactions are significant in the synthesis of complex organic compounds (Cabello-Sanchez et al., 2007).
2. Synthesis and Structural Analysis
This compound derivatives are synthesized for various research purposes, including the development of novel compounds with specific properties. For instance, the synthesis of dispirocyclotriphosphazenes containing bromobenzene derivatives has been explored. These compounds are studied for their structural, spectroscopic, and potential biological activities (Kuzey et al., 2020).
3. Photoabsorption and Photodissociation Studies
Research on bromobenzene derivatives includes studying their behavior under various conditions, such as photoabsorption and photodissociation. These studies are essential for understanding the fundamental properties of these compounds and their potential applications in fields like photochemistry and molecular physics (Mendes et al., 2021; Paul et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzene derivatives can interact with various biological targets, depending on their specific functional groups .
Mode of Action
5-Bromobenzene-1,3-diamine is a derivative of benzene, and its mode of action is likely to involve electrophilic aromatic substitution . This is a two-step process:
- The electrophile (in this case, the bromine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the bromine atom to be introduced into the benzene ring while preserving the aromaticity of the benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to interact with various biochemical pathways, depending on their specific functional groups .
Pharmacokinetics
It is known that the compound has a high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Benzene and its derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups .
properties
IUPAC Name |
5-bromobenzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGDFFHOFXZDDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633915 | |
Record name | 5-Bromobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33786-90-2 | |
Record name | 5-Bromobenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20633915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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